molecular formula C20H24N2O2S B12810421 9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl- CAS No. 80568-19-0

9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl-

Cat. No.: B12810421
CAS No.: 80568-19-0
M. Wt: 356.5 g/mol
InChI Key: KAEPIGKWCOVABV-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl-: is a complex organic compound with the molecular formula C19H22N2OS. This compound is known for its unique structure, which includes a thioxanthone core substituted with a diethylaminoethylamino group, a hydroxy group, and a methyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl- typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the thioxanthone core, potentially converting it to thioxanthene derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce thioxanthene derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology and Medicine: In biological and medical research, 9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl- is studied for its potential pharmacological activities. It has shown promise as an antischistosomal agent and may have other therapeutic applications .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

80568-19-0

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one

InChI

InChI=1S/C20H24N2O2S/c1-4-22(5-2)11-10-21-18-15(23)12-13(3)20-17(18)19(24)14-8-6-7-9-16(14)25-20/h6-9,12,21,23H,4-5,10-11H2,1-3H3

InChI Key

KAEPIGKWCOVABV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C(C=C(C2=C1C(=O)C3=CC=CC=C3S2)C)O

Origin of Product

United States

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